molecular formula C22H14BrN B1526697 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole CAS No. 934545-83-2

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

Cat. No. B1526697
M. Wt: 372.3 g/mol
InChI Key: QTWVKYHIDBPQIL-UHFFFAOYSA-N
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Description

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole (3-Br-9-N-9H-Cz) is a heterocyclic compound that has recently been studied for its potential applications in the scientific research field. It is a member of the carbazole family, which are compounds that contain a fused six-membered ring system consisting of two nitrogen atoms and four carbon atoms. 3-Br-9-N-9H-Cz has been found to have several interesting properties, such as its ability to act as an electron-donating group, its ability to act as a photosensitizer, and its potential use as a fluorescent dye.

Scientific Research Applications

1. Quantum Chemical Investigations

  • Application Summary : The compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP), which shares structural similarities with the compound you’re interested in, was synthesized and characterized using various experimental techniques .
  • Methods of Application : Techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods were used for characterization . Computational methods using Gaussian software were also employed .
  • Results : The density functional theory (DFT) method was used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . The computed geometrical parameters were compared with experimental data .

2. Organic Light-Emitting Diodes

  • Application Summary : A series of novel 9,10-di (naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials .
  • Methods of Application : UV-Vis absorption, fluorescence emission spectroscopy, and cyclic voltammetry (CV) were carried out to investigate the relationships between the physical properties and molecular structures .
  • Results : Among the OLED devices fabricated, a device based on OCADN exhibited highly efficient sky-blue emission with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 and CIE ( x, y) coordinate of (0.16, 0.30) at 8 V .

3. Chalcone Derivatives

  • Application Summary : The chemistry of chalcones has attracted the attention of organic chemists due to the open-chain model and the characteristic of skeletal alteration to produce a new class of organic compounds .
  • Methods of Application : Chalcone derivatives are synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .
  • Results : Chalcone derivatives are structurally one of the most diverse group of flavonoids and straightforwardly allow to cyclize the forming flavonoid structure, which is an isomeric key step for the skeletal change of chalcones .

4. Anthracene Derivatives

  • Application Summary : A series of novel 9,10-di (naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials .
  • Methods of Application : UV-Vis absorption, fluorescence emission spectroscopy and cyclic voltammetry (CV) were carried out to investigate the relationships between the physical properties and molecular structures .
  • Results : The device of OC4PADN showed efficient blue emission with a CIE ( x, y) coordinate of (0.16, 0.14) at 8 V .

5. Azachalcones

  • Application Summary : The chemistry of chalcones has attracted the attention of organic chemists due to the open-chain model and the characteristic of skeletal alteration to produce a new class of organic compounds, namely, azachalcones .
  • Methods of Application : Chalcone derivatives are synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .
  • Results : Chalcone derivatives are structurally one of the most diverse group of flavonoids and straightforwardly allow to cyclize the forming flavonoid structure, which is an isomeric key step for the skeletal change of chalcones .

6. Blue Fluorescent Emissive Materials

  • Application Summary : A series of novel 9,10-di (naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials .
  • Methods of Application : UV-Vis absorption, fluorescence emission spectroscopy and cyclic voltammetry (CV) were carried out to generally investigate the relationships between the physical properties and molecular structures .
  • Results : The device of OC4PADN showed efficient blue emission with a CIE ( x, y) coordinate of (0.16, 0.14) at 8 V .

properties

IUPAC Name

3-bromo-9-naphthalen-1-ylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWVKYHIDBPQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732395
Record name 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

CAS RN

934545-83-2
Record name 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-9-(1-naphthyl)-9H-carbazole
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Synthesis routes and methods I

Procedure details

5.9 g (20 mmol) of 9-(1-naphthyl)carbazole was put into a 500 mL Meyer flask, and 50 mL of ethyl acetate and 50 mL of toluene were added thereto, and the reaction mixture was stirred. Then, 3.6 g (20 mmol) of N-bromosuccinimide was slowly added to the solution, and the solution was stirred for about 170 hours (one week) at room temperature. After this solution was washed with water, the organic layer was dried with magnesium sulfate. Filtration and concentration of the reaction mixture gave 7.4 g of 3-bromo-9-(1-naphthyl)carbazole as white powder (99% yield). The Rf values (SiO2, eluent; hexane:ethyl acetate=2:1) of 3-bromo-9-(1-naphthyl)carbazole and 9-(1-naphthyl)carbazole were 0.43 and 0.35, respectively.
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5.9 g
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50 mL
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3.6 g
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50 mL
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Synthesis routes and methods II

Procedure details

In a 200-mL conical flask, 5.9 g (20 mmol) of 9-(1-naphthyl)-9H-carbazole was dissolved in a mixture solvent of 50 mL of toluene and 70 mL of ethyl acetate, and then 3.6 g (20 mmol) of N-bromosuccinimide (abbreviation: NBS) was added to this solution. The mixture was stirred at room temperature for 36 hours. After completion of the reaction, this mixture solution was washed with water, and magnesium sulfate was added thereto so that moisture was adsorbed. This suspension was filtrated, and the obtained filtrate was concentrated and collected. As a result, 7.4 g of white powder that was an objective substance was obtained in a yield of 99%. The synthesis scheme of Step 1 is shown in (F6-1).
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5.9 g
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50 mL
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70 mL
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3.6 g
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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